4-Amino(pyridine-d4)
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Overview
Description
4-Amino(pyridine-d4) is a deuterated derivative of 4-aminopyridine, an organic compound with the chemical formula C₅H₄N–NH₂. This compound is one of the three isomeric amines of pyridine and is used extensively in scientific research, particularly in the study of potassium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminopyridine typically involves the reduction of 4-nitropyridine-N-oxide. This reduction can be achieved using iron and acetic acid at reflux temperature, resulting in a quantitative yield of 4-aminopyridine . Another method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as a catalyst, along with sodium hydroxide or potassium hydroxide and bromine .
Industrial Production Methods
Industrial production of 4-aminopyridine often follows a two-stage synthesis starting from pyridine, which includes 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate. This method yields approximately 36-40% . Another industrial method involves a three-stage synthesis with pyridine-N-oxide and 4-nitropyridine-N-oxide as intermediates, achieving a total yield of 65% .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyridine undergoes various chemical reactions, including:
Reduction: Reduction of 4-nitropyridine-N-oxide to 4-aminopyridine using iron and acetic acid.
Substitution: Substitution reactions involving nucleophiles, such as the formation of Schiff bases with aldehydes.
Common Reagents and Conditions
Reduction: Iron and acetic acid at reflux temperature.
Substitution: Aldehydes and amines under mild conditions.
Major Products
Reduction: 4-Aminopyridine.
Substitution: Schiff bases and other derivatives.
Scientific Research Applications
4-Amino(pyridine-d4) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of potassium channels and neural transmission.
Medicine: Investigated for its potential in treating neurological disorders such as multiple sclerosis.
Industry: Utilized in the production of pesticides and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 4-aminopyridine involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling . This mechanism is particularly beneficial in the treatment of neurological disorders, where enhanced neural transmission can mitigate symptoms .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: Another isomeric amine of pyridine with similar properties but different reactivity.
2-Aminopyridine: Also an isomeric amine of pyridine, used in different chemical reactions and applications.
Uniqueness
4-Amino(pyridine-d4) is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. Its ability to inhibit voltage-gated potassium channels also sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H6N2 |
---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2,3,5,6-tetradeuteriopyridin-4-amine |
InChI |
InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D |
InChI Key |
NUKYPUAOHBNCPY-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1N)[2H])[2H])[2H] |
Canonical SMILES |
C1=CN=CC=C1N |
Origin of Product |
United States |
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